![molecular formula C10H8N2 B13024189 2-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13024189.png)
2-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine can be achieved through several methods. One common approach involves the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine to the obtained acetylenes. The final step involves intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide . Another method involves modifications of the Madelung and Fischer syntheses of indoles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including nitration, nitrosation, bromination, iodination, and reactions with Mannich bases . These reactions typically occur at the 3-position of the pyridine ring, although nitration at the 2-position has also been observed .
Common Reagents and Conditions
Nitration: Nitric acid and sulfuric acid are commonly used.
Nitrosation: Nitrous acid is typically employed.
Bromination and Iodination: Bromine and iodine in the presence of a suitable catalyst.
Mannich Reaction: Formaldehyde and a secondary amine in acidic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.
Mechanism of Action
The mechanism of action of 2-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as fibroblast growth factor receptors. The compound binds to the ATP-binding site of these receptors, inhibiting their activity and thereby exerting its biological effects . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
2-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine can be compared with other pyrrolo[2,3-b]pyridine derivatives, such as:
1H-pyrrolo[2,3-b]pyridine: Known for its inhibitory activity against various enzymes.
2-methyl-1H-pyrrolo[2,3-b]pyridine: Exhibits similar chemical reactivity but differs in its biological activity.
1H-pyrazolo[3,4-b]pyridines: Another class of heterocyclic compounds with significant biomedical applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C10H8N2 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
2-ethynyl-1-methylpyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C10H8N2/c1-3-9-7-8-5-4-6-11-10(8)12(9)2/h1,4-7H,2H3 |
InChI Key |
VROLQSYHDDONBZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=C1N=CC=C2)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-ol hydrochloride](/img/structure/B13024106.png)
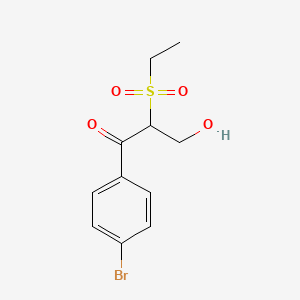
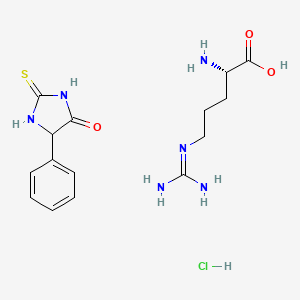
![4,10-Dioxatricyclo[5.2.1.02,6]decan-8-en-3-one](/img/structure/B13024119.png)
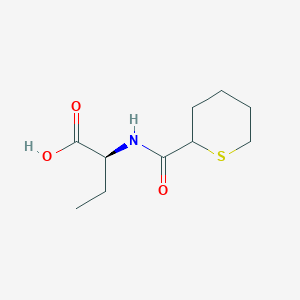
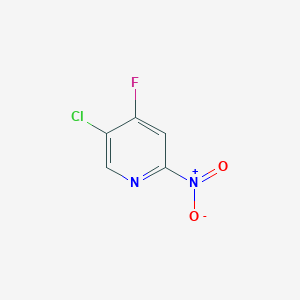


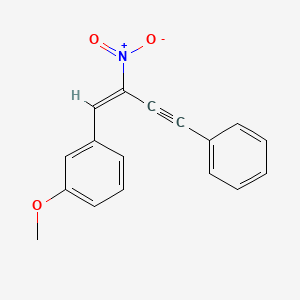
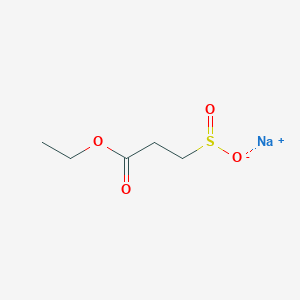
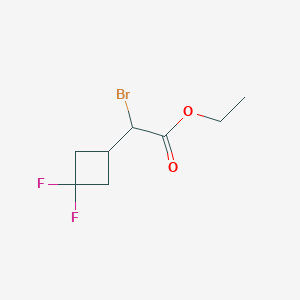
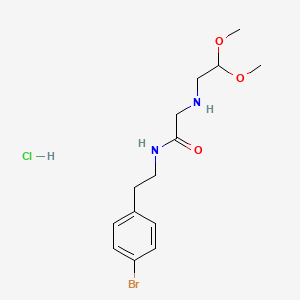
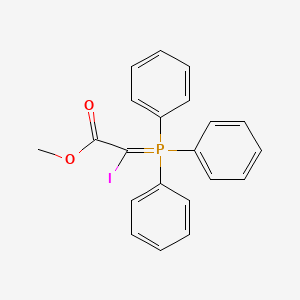
![4-Formyl-5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13024166.png)
